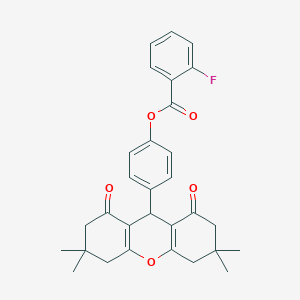![molecular formula C30H26BrN3O2S B301515 (5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B301515.png)
(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a chemical compound that belongs to the class of thiazoles. It is a synthetic compound that has been developed for scientific research purposes. This compound has shown promising results in various scientific studies, which have led to its widespread use in the scientific community. In
作用機序
The exact mechanism of action of (5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines.
Biochemical and Physiological Effects:
(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Additionally, this compound has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
One of the advantages of using (5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for research on (5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one. One of the future directions is to explore the potential of this compound in the treatment of cancer. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential use in the treatment of neurological disorders. Furthermore, future research could focus on the development of more efficient synthesis methods for this compound, which would make it more accessible for scientific research purposes.
Conclusion:
(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a synthetic compound that has shown promising results in various scientific studies. This compound has been extensively used in scientific research, including cancer research, inflammation, and neurological disorders. The exact mechanism of action of this compound is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to reduce inflammation and have neuroprotective effects. While this compound has several advantages for lab experiments, its complex synthesis method is a limitation. However, future research could focus on the development of more efficient synthesis methods and exploring the potential of this compound in the treatment of cancer and neurological disorders.
合成法
The synthesis of (5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one involves the reaction of various chemical compounds. The exact synthesis method is complex and involves several steps, which require expertise in organic chemistry. The synthesis of this compound has been described in several research articles, which provide detailed information on the reaction conditions and the chemical compounds used.
科学的研究の応用
(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one has been extensively used in scientific research. This compound has shown promising results in various studies, including cancer research, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
特性
製品名 |
(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one |
|---|---|
分子式 |
C30H26BrN3O2S |
分子量 |
572.5 g/mol |
IUPAC名 |
(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C30H26BrN3O2S/c1-19-4-10-25(11-5-19)32-30-33-29(35)28(37-30)17-23-16-20(2)34(21(23)3)26-12-14-27(15-13-26)36-18-22-6-8-24(31)9-7-22/h4-17H,18H2,1-3H3,(H,32,33,35)/b28-17- |
InChIキー |
UZZRSXPWTKAART-QRQIAZFYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C)/S2 |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C)S2 |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301432.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate](/img/structure/B301434.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B301435.png)
![4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B301436.png)
![2-(1-naphthyl)-N-{2-[(1-naphthylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B301437.png)
![ethyl (5Z)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301438.png)
![ethyl (5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301440.png)
![ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301441.png)
![ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301442.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301445.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301449.png)

![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B301452.png)
![ethyl (5Z)-5-[[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301454.png)